
6-bromo-5-iodo-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-5-iodo-1H-indole-3-carboxylic acid is a halogenated indole derivative. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound, in particular, is of interest due to its unique structure, which includes both bromine and iodine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-iodo-1H-indole-3-carboxylic acid typically involves the halogenation of indole derivatives. One common method is the bromination of 5-iodo-1H-indole-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-iodo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-bromo-5-iodo-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-5-iodo-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-3-carboxylic acid
- 6-iodo-1H-indole-3-carboxylic acid
- 5,6-dibromo-1H-indole-3-carboxylic acid
- 5,6-diiodo-1H-indole-3-carboxylic acid
Uniqueness
6-bromo-5-iodo-1H-indole-3-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C9H5BrINO2 |
|---|---|
Molecular Weight |
365.95 g/mol |
IUPAC Name |
6-bromo-5-iodo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrINO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
BBYDUUCGMGAGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)Br)NC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
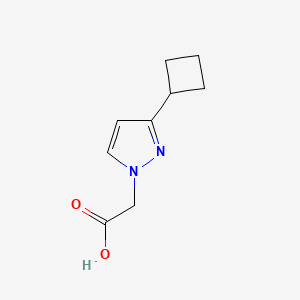
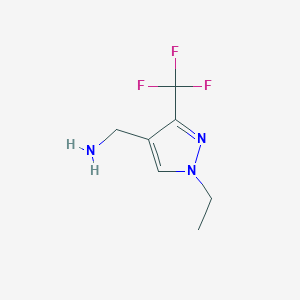
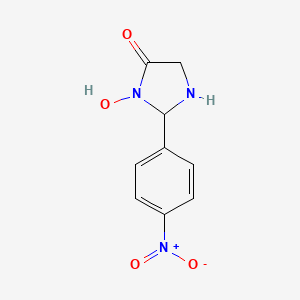
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

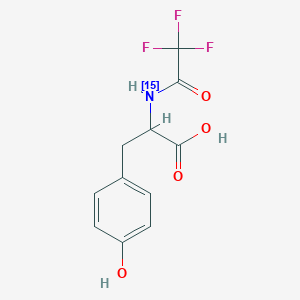
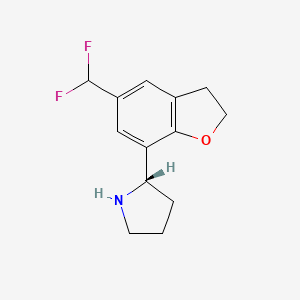

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
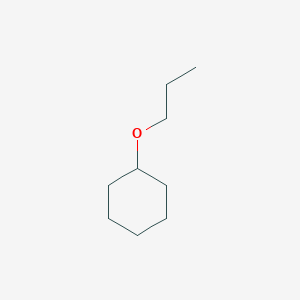
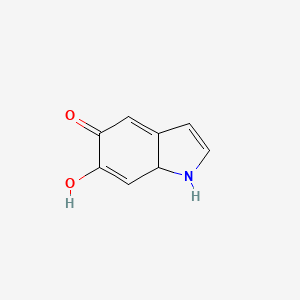
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
